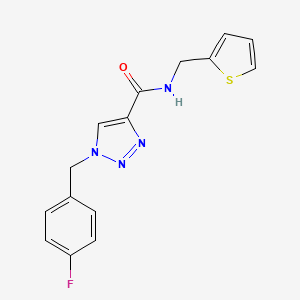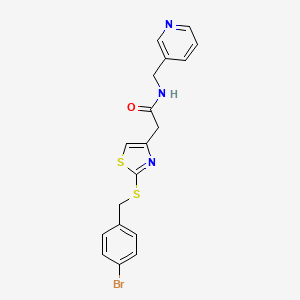![molecular formula C19H20N6O3 B2403783 2-(4-(3-甲基-[1,2,4]三唑并[4,3-a]吡嗪-8-基)哌嗪-1-羰基)苯甲酸甲酯 CAS No. 1903166-30-2](/img/structure/B2403783.png)
2-(4-(3-甲基-[1,2,4]三唑并[4,3-a]吡嗪-8-基)哌嗪-1-羰基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate is a complex organic compound belonging to the triazolopyrazine class
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses.
Medicine: In the medical field, this compound is being investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in many industrial processes.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through specific interactions . For instance, some triazolo derivatives can intercalate DNA , suggesting that Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate might also interact with DNA or other macromolecules in a similar manner.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds , it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that such studies could be conducted for Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate to understand its ADME properties.
Result of Action
Similar compounds have been reported to exhibit cytotoxicity and DNA-binding affinities , suggesting that Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate might have similar effects.
生化分析
Biochemical Properties
Related triazolopyrazine derivatives have been shown to interact with various enzymes and proteins . These interactions often involve the formation of hydrogen bonds, which can influence the activity of the target biomolecules
Cellular Effects
Related compounds have demonstrated anti-proliferative activities against various cancer cell lines . These effects may be due to the compound’s ability to intercalate DNA , which can disrupt normal cellular processes such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to intercalate DNA , which can inhibit the activity of certain enzymes and alter gene expression. This can lead to changes in cellular function and potentially contribute to the compound’s observed anti-proliferative effects
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function . Information on the compound’s stability and degradation over time is not available. Future studies should investigate these aspects to better understand the compound’s temporal effects.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate in animal models. Studies on related compounds suggest potential toxicity at high doses
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
相似化合物的比较
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Thiadiazoles and Thioamides: These compounds also contain heterocyclic rings and exhibit antimicrobial properties, making them comparable to Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate.
Uniqueness: Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate stands out due to its specific structural features and the resulting biological activity. Its unique combination of functional groups allows for diverse chemical reactions and applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
methyl 2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-13-21-22-17-16(20-7-8-25(13)17)23-9-11-24(12-10-23)18(26)14-5-3-4-6-15(14)19(27)28-2/h3-8H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCGLHXISHMRQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B2403710.png)


![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)

![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)

